molecular formula C13H15BrO3 B1325855 Ethyl 5-(3-bromophenyl)-5-oxovalerate CAS No. 898792-69-3

Ethyl 5-(3-bromophenyl)-5-oxovalerate

Cat. No. B1325855
M. Wt: 299.16 g/mol
InChI Key: FLIAHYCARFMIMB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-5-oxovalerate is a reactant involved in the synthesis of various compounds such as Aroylbenzoxepinones for analgesic activity, (Heteroaryl) (carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and Cambinol analogs for sirtuin inhibition and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .


Molecular Structure Analysis

The structure of this compound is influenced by the presence of the pyrazole ring, which is stabilized through resonance by the -OH group, resulting in favorable formation of pyrazolo [1,5-a]pyrimidines in acid media and pyrazolo [3,4-b]pyrimidines in basic media .


Chemical Reactions Analysis

The 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives were synthesized by the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF .

Scientific Research Applications

Cyclization and Synthesis of Heterocycles

Ethyl 5-(3-bromophenyl)-5-oxovalerate has been utilized in synthetic applications involving aryl radical building blocks. Particularly, it's used in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. The process involves the formation of aryl radicals which undergo intramolecular homolytic aromatic substitution onto azole rings. This method has been deemed successful in synthesizing complex molecular structures, and its adaptability for use on solid-phase resins has been noted (Allin et al., 2005).

Enantiomeric Resolution and Simulation Studies

The compound has also found its application in the enantiomeric resolution and simulation studies of stereomers. For instance, research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column utilized Ethyl 5-(3-bromophenyl)-5-oxovalerate. This research was significant in understanding the chiral recognition mechanism and determining the elution order of stereomers, providing insights into hydrogen bonding and π–π interactions as major forces for chiral resolution (Ali et al., 2016).

Crystal and Molecular Structure Studies

Additionally, the compound has been a part of studies focusing on crystal and molecular structures. In one such study, the molecular structures of certain compounds, including ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, were determined using single-crystal X-ray diffraction data. This study provided valuable information on molecular disorders and intermolecular interactions, contributing to the understanding of crystal packing stability (Kaur et al., 2012).

Organic Peroxide Synthesis

The compound has also been involved in the synthesis of organic peroxides. A study described the reaction of hydrogen peroxide with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate. This research is crucial in understanding novel ring-closure reactions and characterizing various peroxides through spectroscopic methods (Cubbon & Hewlett, 1968).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3-(3-bromophenyl)-3-oxopropanoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-(3-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIAHYCARFMIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645511
Record name Ethyl 5-(3-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-bromophenyl)-5-oxovalerate

CAS RN

898792-69-3
Record name Ethyl 3-bromo-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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